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molecular formula C14H11NS B2431343 2-(Benzylthio)benzonitrile CAS No. 63216-04-6

2-(Benzylthio)benzonitrile

Cat. No. B2431343
M. Wt: 225.31
InChI Key: LCVQODRQKCOTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309203B2

Procedure details

In a 3-neck round bottom flask that contained an addition funnel was added benzene (40 mL). The flask was placed under N2 atmosphere and cooled in an ice water bath (0° C.). Aluminum chloride (4.88 g, 36.61 mmol) was added to the benzene solution. A solution of 2-(benzylthio)benzonitrile (5.0 g, 22.19 mmol) from Step 1(A) in benzene (40 mL) was added to the addition funnel. The solution was added dropwise over forty minutes and the reaction mixture was stirred at 0° C. for one hour and then stirred at room temperature for 48 hours. The reaction was worked up by pouring the crude mixture into ice water (200 mL) and stirring for 30 minutes. 10% NaOH (100 mL) solution was added and the mixture was stirred for 10 minutes. The solution was acidified (pH=2) by addition of 6N hydrochloric acid (HCl). The solution was placed in a separatory funnel and extracted with dichloromethane (3×100 mL). The combined organics were dried over Na2SO4 and then concentrated under reduced pressure to afford a brown oil. The product was purified by flash silica column chromatography. Elution through an 80-g Silicycle® flash silica cartridge with 5% ethyl acetate in heptanes afforded the title compound as a brown oil (2.55 g, 85%); Rf of 0.56″ with 70:30 v/v heptanes: ethyl acetate; 1H-NMR (400 MHz; CDCl3) δ 7.52 (d, 1H), 7.39-7.32 (m, 2H), 7.19-7.14 (m, 1H), 4.01 (s, 1H); MS (ESI−) m/z 134.05 (Mz−1).
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C([S:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]#[N:16])C1C=CC=CC=1.[OH-].[Na+].Cl>C1C=CC=CC=1>[SH:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[C:15]#[N:16] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C#N)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck round bottom flask that contained
ADDITION
Type
ADDITION
Details
The solution was added dropwise over forty minutes
STIRRING
Type
STIRRING
Details
stirred at room temperature for 48 hours
Duration
48 h
STIRRING
Type
STIRRING
Details
stirring for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solution was placed in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash silica column chromatography
WASH
Type
WASH
Details
Elution through an 80-g Silicycle® flash silica cartridge with 5% ethyl acetate in heptanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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